5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is an organic compound that features a dioxolane ring, a thienyl group, and a nonyl ketone chain The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst . The nonyl ketone chain can be attached through a nucleophilic substitution reaction, where a nonyl halide reacts with a ketone precursor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone can undergo various chemical reactions, including:
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dioxolane derivatives
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The thienyl group can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes . The nonyl ketone chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Thiophene: Contains the thienyl group but lacks the dioxolane and nonyl ketone components.
Nonyl Ketone: Features the nonyl ketone chain but lacks the dioxolane and thienyl groups.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is unique due to its combination of a dioxolane ring, a thienyl group, and a nonyl ketone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNWSGCGOBYIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641879 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-96-5 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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